{[(4-Methylpyridin-2-yl)amino]methylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE is a chemical compound that features a cyano group and a pyridyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE can be achieved through various methods. One common approach involves the reaction of 4-methyl-2-pyridylamine with a suitable cyano-containing reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism by which 1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]ETHYL CYANIDE
- 1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]PROPYL CYANIDE
Uniqueness
1-CYANO-2-[(4-METHYL-2-PYRIDYL)AMINO]VINYL CYANIDE is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its combination of cyano and pyridyl groups makes it particularly versatile in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C10H8N4 |
---|---|
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
2-[[(4-methylpyridin-2-yl)amino]methylidene]propanedinitrile |
InChI |
InChI=1S/C10H8N4/c1-8-2-3-13-10(4-8)14-7-9(5-11)6-12/h2-4,7H,1H3,(H,13,14) |
InChI-Schlüssel |
AANQSMLMQYCRND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)NC=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.